molecular formula C15H10F4O B12694628 5'-Fluoro-2'-methyl-2-trifluoromethylbenzophenone CAS No. 87750-60-5

5'-Fluoro-2'-methyl-2-trifluoromethylbenzophenone

Cat. No.: B12694628
CAS No.: 87750-60-5
M. Wt: 282.23 g/mol
InChI Key: GAUVVOWDIITZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Fluoro-2’-methyl-2-trifluoromethylbenzophenone is a chemical compound with the molecular formula C15H10F4O and a molecular weight of 282.23 g/mol . It is known for its unique structure, which includes both fluorine and trifluoromethyl groups, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Fluoro-2’-methyl-2-trifluoromethylbenzophenone typically involves the reaction of 5-fluoro-2-methylbenzoyl chloride with 2-(trifluoromethyl)phenylmagnesium bromide under controlled conditions . The reaction is carried out in an anhydrous environment to prevent hydrolysis and is often catalyzed by a Lewis acid such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5’-Fluoro-2’-methyl-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5’-Fluoro-2’-methyl-2-trifluoromethylbenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’-Fluoro-2’-methyl-2-trifluoromethylbenzophenone involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can form strong hydrogen bonds and van der Waals interactions with target molecules, influencing their activity and function . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylbenzophenone
  • 2-Trifluoromethylbenzophenone
  • 4-Fluoro-2-methylbenzophenone

Uniqueness

5’-Fluoro-2’-methyl-2-trifluoromethylbenzophenone is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

CAS No.

87750-60-5

Molecular Formula

C15H10F4O

Molecular Weight

282.23 g/mol

IUPAC Name

(5-fluoro-2-methylphenyl)-[2-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C15H10F4O/c1-9-6-7-10(16)8-12(9)14(20)11-4-2-3-5-13(11)15(17,18)19/h2-8H,1H3

InChI Key

GAUVVOWDIITZQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.